1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide is a complex organic compound that features a benzo[d]isoxazole ring, a chlorothiophene moiety, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chlorothiophene moiety: This step may involve halogenation and subsequent coupling reactions.
Attachment of the methanesulfonamide group: This can be done through sulfonation reactions followed by amide formation.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems .
Chemical Reactions Analysis
1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide include:
5-(5-chlorothiophen-2-yl)isoxazol-3-amine: This compound shares the chlorothiophene and isoxazole moieties but lacks the methanesulfonamide group.
Benzo[d]isoxazole derivatives: These compounds have the benzo[d]isoxazole ring but may differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties and applications not found in similar compounds .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-21-13(14-6-7-15(16)23-14)8-17-24(19,20)9-11-10-4-2-3-5-12(10)22-18-11/h2-7,13,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVPFRZRUMHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=NOC2=CC=CC=C21)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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